molecular formula C24H28N6O5S B607790 GSK2292767 CAS No. 1254036-66-2

GSK2292767

カタログ番号: B607790
CAS番号: 1254036-66-2
分子量: 512.6 g/mol
InChIキー: NLUPPCTVKHDVIQ-GASCZTMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2292767は、ホスホイノシチド3キナーゼデルタ(PI3Kδ)の強力かつ選択的な阻害剤です。この化合物は、特に喘息などの呼吸器疾患における潜在的な治療用途のために開発されました。 他のPI3Kアイソフォームに対して高い選択性があることで知られており、研究および臨床設定の両方で貴重なツールとなっています .

準備方法

GSK2292767の合成には、主要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には、通常、インダゾールコアの形成、続いてメタンスルホンアミド基の導入が含まれます。反応条件は、目的の生成物の形成を促進するために、多くの場合、有機溶媒と触媒の使用を含みます。 工業生産方法には、これらのステップの最適化が含まれ、高い収率と純度が確保される場合があります .

化学反応の分析

GSK2292767は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応は特定の条件下で発生し、酸化された誘導体の形成につながる可能性があります。

    還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。

    置換: 置換反応、特に求核置換反応は、this compoundの修飾において一般的です。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。

科学研究用途

This compoundは、幅広い科学研究用途を持っています。

    化学: PI3Kδ経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

    生物学: 研究者は、this compoundを使用して、PI3Kδが免疫細胞シグナル伝達と機能において果たす役割を調査します。

    医学: この化合物は、特に喘息と慢性閉塞性肺疾患(COPD)などの呼吸器疾患における潜在的な治療用途について検討されています。

    業界: This compoundは、PI3Kδ経路を標的とする新しい治療薬の開発に使用されています.

科学的研究の応用

Pharmacological Profile

Mechanism of Action:
GSK2292767 selectively inhibits PI3Kδ, an enzyme crucial for various cellular processes, including proliferation and survival. By targeting this enzyme, this compound aims to modulate immune responses, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) where eosinophilic inflammation plays a significant role .

In Vitro and In Vivo Studies:

  • Eosinophilia Reduction: In murine models, this compound demonstrated a significant reduction (63%) in eosinophil counts, indicating its potential efficacy in managing allergic responses and inflammatory conditions .
  • Pharmacokinetics: A first-in-human study revealed that this compound was well tolerated among healthy volunteers. The drug exhibited a linear increase in plasma exposure with dosage, although the target engagement was noted only shortly after administration .

Clinical Applications

This compound is currently undergoing clinical trials to assess its safety and efficacy in humans. The following are key findings from ongoing research:

Study Type Findings Reference
Phase 1 TrialWell tolerated; headache as the most common adverse event; significant reduction in phosphatidylinositol-trisphosphate levels post-dosing.
Efficacy AssessmentReduced eosinophilia correlating with effective PI3Kδ inhibition; potential application in asthma management.
PharmacodynamicsObserved disconnect between drug exposure and sustained target engagement; critical for future inhaled drug design strategies.

Case Studies

  • Murine Model of Asthma:
    • Objective: Evaluate the efficacy of this compound on eosinophilic inflammation.
    • Results: Significant reduction in eosinophil counts and inflammatory markers post-treatment.
    • Conclusion: Supports the potential use of this compound in treating asthma exacerbations driven by eosinophilic activity.
  • First-in-Human Study:
    • Objective: Assess safety and pharmacokinetics of this compound.
    • Results: Generally well tolerated with minor adverse effects; effective lung retention observed.
    • Conclusion: Indicates feasibility for chronic dosing regimens in respiratory diseases .

作用機序

GSK2292767は、PI3Kδの活性を選択的に阻害することによりその効果を発揮します。この阻害は、PI3K経路における主要なシグナル伝達分子であるホスファチジルイノシトール3リン酸の生成の減少につながります。 This compoundの分子標的には、T細胞やB細胞などの免疫細胞が含まれ、そこでこれらの細胞の機能を調節し、炎症を軽減します .

類似化合物との比較

GSK2292767は、ネミラリスブ(GSK2269557)などの他のPI3Kδ阻害剤と比較されることがよくあります。両方の化合物が同じ酵素を標的とする一方で、this compoundは、より高い選択性と効力で知られています。 他の類似の化合物には、イデラリスブとデュベリスブが含まれ、これらもPI3Kδ阻害剤ですが、薬物動態プロファイルと治療用途が異なります .

生物活性

GSK2292767 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the PI3K family that plays a crucial role in various cellular functions, including growth, proliferation, and survival. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound selectively inhibits PI3Kδ, which is predominantly expressed in immune cells. By blocking this kinase, this compound disrupts the PI3K signaling pathway that is often aberrantly activated in various malignancies and inflammatory diseases. The inhibition of PI3Kδ leads to decreased cellular proliferation and survival, making it a promising candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and other hematological malignancies .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity. The compound was shown to effectively reduce cell viability in various cancer cell lines. Notably, it was evaluated in combination with other therapeutic agents to enhance its efficacy:

  • Combination Therapies : Studies indicated that this compound could be combined with inhibitors targeting ALK/IGF-1R and VEGFR/FGFR pathways, showing synergistic effects in reducing tumor growth .

Table 1: Summary of Preclinical Findings on this compound

Study TypeFindingsReference
Cell ViabilitySignificant reduction in cancer cell viability
Combination EfficacySynergistic effects with ALK/IGF-1R inhibitors
Targeted PathwaysEffective against CLL and other hematological malignancies

Clinical Trials

This compound has progressed into clinical trials, focusing on its safety and efficacy in humans. The drug was primarily tested for its potential in treating respiratory diseases and hematological cancers.

Phase 1 Clinical Trials

  • Objective : Assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy.
  • Participants : Enrolled patients with relapsed/refractory CLL.
  • Results : Early results indicated manageable adverse effects with promising signs of clinical activity. Common adverse events included diarrhea, nausea, and fatigue .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Chronic Lymphocytic Leukemia (CLL) : A patient cohort treated with this compound showed an overall response rate (ORR) of approximately 40%, indicating a significant therapeutic effect .
  • Combination Therapy : In cases where this compound was used alongside other targeted therapies, patients exhibited enhanced treatment responses compared to monotherapy approaches.

Safety Profile

The safety profile of this compound has been characterized by manageable side effects. Most adverse events reported were consistent with those observed in other PI3K inhibitors:

  • Common Adverse Events :
    • Diarrhea
    • Nausea
    • Fatigue
    • Elevated liver enzymes (ALT/AST)

Despite these side effects, the overall tolerability was deemed acceptable for continued clinical development .

特性

IUPAC Name

N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPPCTVKHDVIQ-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254036-66-2
Record name GSK-2292767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2292767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。